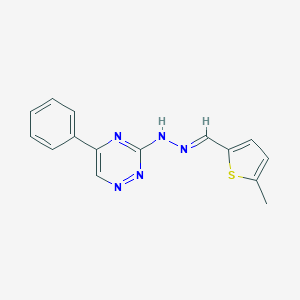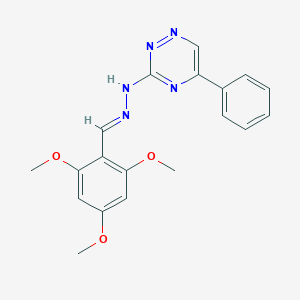![molecular formula C25H20BrN3O4 B308267 2-{2-BROMO-6-METHOXY-4-[(5-OXO-1,3-DIPHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE](/img/structure/B308267.png)
2-{2-BROMO-6-METHOXY-4-[(5-OXO-1,3-DIPHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-BROMO-6-METHOXY-4-[(5-OXO-1,3-DIPHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE is a complex organic compound that belongs to the class of phenoxyacetamides This compound is characterized by its unique structure, which includes a bromo, methoxy, and pyrazolylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-BROMO-6-METHOXY-4-[(5-OXO-1,3-DIPHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the formation of a phenoxy intermediate through the reaction of 2-bromo-6-methoxyphenol with an appropriate acylating agent.
Introduction of the Pyrazolylidene Group: The phenoxy intermediate is then reacted with a pyrazole derivative under specific conditions to introduce the pyrazolylidene group.
Final Coupling: The final step involves coupling the intermediate with acetamide under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-BROMO-6-METHOXY-4-[(5-OXO-1,3-DIPHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazolylidene and phenoxy moieties.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce corresponding acids or amines.
Applications De Recherche Scientifique
2-{2-BROMO-6-METHOXY-4-[(5-OXO-1,3-DIPHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{2-BROMO-6-METHOXY-4-[(5-OXO-1,3-DIPHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxyacetamide Derivatives: Compounds such as 2-[2-bromo-6-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy]acetamide share structural similarities.
Pyrazole Derivatives: Compounds containing the pyrazole moiety, such as 2-{2-bromo-6-methoxy-4-[(Z)-(methoxyimino)methyl]phenoxy}acetate, are also similar.
Uniqueness
The uniqueness of 2-{2-BROMO-6-METHOXY-4-[(5-OXO-1,3-DIPHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C25H20BrN3O4 |
|---|---|
Poids moléculaire |
506.3 g/mol |
Nom IUPAC |
2-[2-bromo-6-methoxy-4-[(Z)-(5-oxo-1,3-diphenylpyrazol-4-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C25H20BrN3O4/c1-32-21-14-16(13-20(26)24(21)33-15-22(27)30)12-19-23(17-8-4-2-5-9-17)28-29(25(19)31)18-10-6-3-7-11-18/h2-14H,15H2,1H3,(H2,27,30)/b19-12- |
Clé InChI |
HULZABRTPFNDRY-UNOMPAQXSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)Br)OCC(=O)N |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)Br)OCC(=O)N |
SMILES canonique |
COC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)Br)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,5-Dimethoxyphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308184.png)
![3-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B308187.png)
![6-(4-Tert-butylphenyl)-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308188.png)
![7-acetyl-6-[2-(benzyloxy)-5-bromophenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308189.png)
![6-[4-(Allyloxy)phenyl]-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308193.png)
![2-[10-Bromo-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl pentyl ether](/img/structure/B308194.png)
![1-[3-(butylsulfanyl)-6-(3-phenoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308195.png)
![2-Ethoxy-4-{3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B308197.png)
![5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone](/img/structure/B308199.png)
![3-[(4-METHYLBENZYL)SULFANYL]-6-(4-METHYL-3-CYCLOHEXENYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B308201.png)



![6-[4-(Benzyloxy)phenyl]-3-[(4-methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308207.png)
